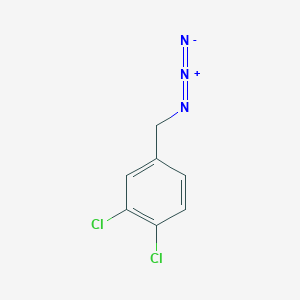

4-(Azidomethyl)-1,2-dichlorobenzene

Descripción general

Descripción

4-(Azidomethyl)-1,2-dichlorobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group, which is further bonded to a dichlorobenzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1,2-dichlorobenzene typically involves the nucleophilic substitution reaction of 4-(bromomethyl)-1,2-dichlorobenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Azidomethyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Various azido derivatives.

Cycloaddition: Triazole derivatives.

Reduction: Amino derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Heterocyclic Chemistry

4-(Azidomethyl)-1,2-dichlorobenzene serves as an important precursor for synthesizing various heterocycles, including pyrroles, pyrazoles, and triazoles. The azido group allows for versatile substitution reactions that can lead to the formation of complex molecular structures. The synthesis typically involves nucleophilic substitution reactions where sodium azide is used as the azidating agent in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Reactivity and Transformations

The compound can undergo several types of reactions:

- Substitution Reactions: The azido group can participate in nucleophilic substitutions to form new carbon-nitrogen bonds.

- Reduction Reactions: It can be reduced to amine derivatives using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

- Cycloaddition Reactions: It can engage in [3+2] cycloaddition reactions with alkynes, forming triazole derivatives which are valuable in click chemistry.

Biological Applications

Bioorthogonal Chemistry

In biological research, this compound is employed for bioorthogonal labeling and tracking of biomolecules. The azide functional group is known for its high reactivity and selectivity in bioorthogonal reactions, allowing researchers to tag biomolecules without interfering with native biochemical processes.

Antimicrobial Activity

Recent studies have indicated that compounds containing azido groups exhibit significant antimicrobial properties. For example, this compound has shown moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship studies suggest that modifications to the azido group may enhance its antibacterial efficacy against resistant strains.

Cytotoxicity Studies

The compound has also been evaluated for cytotoxic effects against various cancer cell lines. In vitro studies revealed significant cytotoxicity at higher concentrations against neuroblastoma and breast adenocarcinoma cell lines. Notably, it was found to enhance the toxicity of other chemotherapeutic agents at lower concentrations, indicating potential applications in cancer therapy.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals with unique properties. Its unique combination of azido and dichloro substituents allows for diverse chemical transformations that are valuable in creating novel materials.

Case Studies and Research Findings

A comprehensive evaluation of this compound's applications reveals its versatility across multiple domains. For instance:

- Case Study on Antimicrobial Properties: A study demonstrated that modifications to the azido group could significantly improve antibacterial activity against resistant strains. This highlights the importance of structure-activity relationships in drug design.

- Cytotoxicity Assessment: Research involving various cancer cell lines indicated that this compound could serve as a potential chemotherapeutic agent when used alongside established drugs.

Mecanismo De Acción

The mechanism of action of 4-(Azidomethyl)-1,2-dichlorobenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further react with other functional groups, facilitating the synthesis of diverse compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Azidomethyl)benzonitrile

- 5-(Azidomethyl)-2-phenyl-1H-tetrazole

- 4-(Azidomethyl)phenyl isocyanate

Uniqueness

4-(Azidomethyl)-1,2-dichlorobenzene is unique due to the presence of both the azido group and the dichlorobenzene ring. This combination provides distinct reactivity patterns and potential applications compared to other azido compounds. The dichlorobenzene ring offers additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

4-(Azidomethyl)-1,2-dichlorobenzene (CAS No. 99613-63-5) is an organic compound characterized by the presence of an azide group and dichlorobenzene structure. This compound has garnered attention due to its potential biological activities and applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C7H6Cl2N3

- Molecular Weight : 191.05 g/mol

- Structure : The compound features a dichlorobenzene ring substituted with an azidomethyl group.

The biological activity of this compound is primarily attributed to its azide functionality, which can participate in various chemical reactions, including:

- Click Chemistry : The azide group can engage in click reactions with alkynes to form triazoles, which are biologically active compounds.

- Bioconjugation : The azide can be used for bioconjugation processes in drug development, allowing for targeted delivery systems.

Biological Activity

Research has indicated that compounds containing azide groups exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that azide-containing compounds can possess antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains .

- Cytotoxic Effects : Some investigations have reported cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of cellular stress pathways .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its derivatives have shown inhibitory activity against certain kinases .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of azide derivatives against Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity in Cancer Cells

In a research article from Cancer Research, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound induced apoptosis in a dose-dependent manner, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction being elucidated .

Data Tables

Propiedades

IUPAC Name |

4-(azidomethyl)-1,2-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-6-2-1-5(3-7(6)9)4-11-12-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZXAVGWNACMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=[N+]=[N-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.